molecular formula C12H14N2O2 B1678105 Primidone CAS No. 125-33-7

Primidone

Cat. No. B1678105
CAS RN: 125-33-7
M. Wt: 218.25 g/mol
InChI Key: DQMZLTXERSFNPB-UHFFFAOYSA-N
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Description

Primidone is an anticonvulsant that is used alone or with other medications to control seizures in adults and children . It is also used for purposes not listed in the medication guide . Primidone was developed by J Yule Bogue and H C Carrington in 1949 .


Synthesis Analysis

Primidone can be synthesized by electrolytic reduction of phenobarbital or by catalytic desulfuration of thiophenobarbital .


Molecular Structure Analysis

Primidone is a pyrimidone that is dihydropyrimidine-4,6 (1H,5H)-dione substituted by an ethyl and a phenyl group at position 5 . Its chemical formula is C12H14N2O2 .


Chemical Reactions Analysis

Primidone and its metabolites, phenobarbital and phenylethylmalonamide (PEMA), are active anticonvulsants . Primidone does not directly interact with GABA-A receptors or chloride channels but phenobarbital does . Primidone alters transmembrane sodium and calcium channel transport, reducing the frequency of nerve firing .


Physical And Chemical Properties Analysis

Primidone is an odorless white crystalline powder . It has a slightly bitter taste and no acidic properties . Its molecular weight is 218.25 g/mol .

Scientific Research Applications

Cognitive Effects of Anticonvulsant Drugs

Primidone, along with phenytoin and phenobarbital, has been studied for its effects on cognitive abilities. Research has found that these drugs can affect cognitive functions, where phenytoin and possibly primidone are involved in the insidious deterioration of the mental state characterized by a progressive fall in IQ, potentially resulting in encephalopathy. The mechanisms behind these abnormalities may relate to folic acid and monoamine metabolism (Trimble, 1979).

Environmental Impact and Aquatic Safety

The occurrence and fate of pharmaceutical compounds like primidone in aquatic environments have been recognized as emerging issues in environmental chemistry. Studies have shown that primidone, among other pharmaceuticals, is not completely eliminated in municipal sewage treatment plants and can be discharged into receiving waters, affecting aquatic ecosystems (Heberer, 2002).

Treatment of Seizures in Adults

Primidone has been acknowledged for its effectiveness and safety in managing partial and secondarily generalized seizures. Despite the lack of studies demonstrating the superior efficacy of any one drug, primidone remains a key therapeutic agent in treating adult seizures. This highlights the need for a new approach to evaluate the comparative efficacy and toxicity of major antiepileptic drugs (Smith, Escueta, Cramer, & Mattson, 1983).

Essential Tremor: Epidemiology, Diagnosis, and Treatment

Primidone and propranolol are considered mainstays of pharmacologic therapy for Essential Tremor (ET), the most common adult tremor disorder. While these medications are useful in reducing tremor, the need for further research to manage ET more effectively is evident. Future studies should explore whether a combination of these medications or other pharmacologic agents could offer superior management of ET (Sullivan, Hauser, & Zesiewicz, 2004).

Pharmacokinetic and Pharmacodynamic Interactions

The interactions between antiepileptics like primidone and antidepressants are of clinical relevance, particularly in managing epilepsy and depression comorbidity. While the clinical implications of these interactions are understood for some drugs, more studies are necessary to assess the pharmacokinetic effects of antiepileptics on newly approved antidepressants and their impact on treatment efficacy and safety (Italiano, Spina, & de Leon, 2014).

Safety And Hazards

Primidone may cause serious side effects. Some of the common side effects include dizziness, drowsiness, vertigo, problems with walking or moving, nausea, vomiting, loss of appetite, feeling tired or irritable, vision problems, and impotence . It is harmful if swallowed and is suspected of causing cancer .

Future Directions

Medical devices are placed in a unique position to bridge the gap between lifestyle interventions, pharmacotherapies, and surgical treatments to provide safe and effective tremor suppression . These devices are primarily noninvasive, which can be a beneficial addition to the patient’s existing pharmacotherapy and/or lifestyle intervention .

properties

IUPAC Name

5-ethyl-5-phenyl-1,3-diazinane-4,6-dione
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InChI

InChI=1S/C12H14N2O2/c1-2-12(9-6-4-3-5-7-9)10(15)13-8-14-11(12)16/h3-7H,2,8H2,1H3,(H,13,15)(H,14,16)
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InChI Key

DQMZLTXERSFNPB-UHFFFAOYSA-N
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Canonical SMILES

CCC1(C(=O)NCNC1=O)C2=CC=CC=C2
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Molecular Formula

C12H14N2O2
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DSSTOX Substance ID

DTXSID7023510
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Molecular Weight

218.25 g/mol
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Physical Description

Primaclone is an odorless white crystalline powder. Slightly bitter taste. No acidic properties. (NTP, 1992), Solid
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Solubility

>32.7 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 66 °F (NTP, 1992), In water, 480 mg/L at 30 °C, Very slightly soluble in water, Very slightly soluble in most organic solvents, 1.04e+00 g/L
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Mechanism of Action

Primidone and its metabolites, phenobarbital and phenylethylmalonamide (PEMA), are active anticonvulsants. Primidone does not directly interact with GABA-A receptors or chloride channels but phenobarbital does. Primidone alters transmembrane sodium and calcium channel transport, reducing the frequency of nerve firing, which may be responsible for the primidone’s effect on convulsions and essential tremor., The melastatin-related transient receptor potential (TRP) channel TRPM3 is a nonselective cation channel expressed in nociceptive neurons and activated by heat. Because TRPM3-deficient mice show inflammatory thermal hyperalgesia, pharmacological inhibition of TRPM3 may exert antinociceptive properties. Fluorometric Ca influx assays and a compound library containing approved or clinically tested drugs were used to identify TRPM3 inhibitors. Biophysical properties of channel inhibition were assessed using electrophysiological methods. The nonsteroidal anti-inflammatory drug diclofenac, the tetracyclic antidepressant maprotiline, and the anticonvulsant primidone were identified as highly efficient TRPM3 blockers with half-maximal inhibition at 0.6 to 6 uM and marked specificity for TRPM3. Most prominently, primidone was biologically active to suppress TRPM3 activation by pregnenolone sulfate (PregS) and heat at concentrations markedly lower than plasma concentrations commonly used in antiepileptic therapy. Primidone blocked PregS-induced Cai influx through TRPM3 by allosteric modulation and reversibly inhibited atypical inwardly rectifying TRPM3 currents induced by coapplication of PregS and clotrimazole. In vivo, analgesic effects of low doses of primidone were demonstrated in mice, applying PregS- and heat-induced pain models, including inflammatory hyperalgesia. Thus, applying the approved drug at concentrations that are lower than those needed to induce anticonvulsive effects offers a shortcut for studying physiological and pathophysiological roles of TRPM3 in vivo.
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Product Name

Primidone

Color/Form

Crystals, White crystalline powder

CAS RN

125-33-7
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Melting Point

538 to 540 °F (NTP, 1992), 281.5 °C, MP: 281-282 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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